molecular formula C16H22N4O3 B6444491 4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide CAS No. 2640829-24-7

4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Cat. No.: B6444491
CAS No.: 2640829-24-7
M. Wt: 318.37 g/mol
InChI Key: YUBRBHYAKUUBLY-UHFFFAOYSA-N
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Description

4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a complex organic compound that features a piperidine ring, an azetidine ring, and a pyridine ring

Properties

IUPAC Name

4-[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-11(21)19-6-3-12(4-7-19)20-9-14(10-20)23-13-2-5-18-15(8-13)16(17)22/h2,5,8,12,14H,3-4,6-7,9-10H2,1H3,(H2,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBRBHYAKUUBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CC(C2)OC3=CC(=NC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and azetidine intermediates. One common method involves the acetylation of piperidine followed by the formation of the azetidine ring through cyclization reactions. The final step involves the coupling of the azetidine intermediate with a pyridine derivative under specific reaction conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Piperidine and Azetidine Rings

  • Piperidine and azetidine rings are common motifs in pharmaceutical compounds, often involved in reactions like alkylation, acylation, and amidation .

  • The acetyl group on the piperidine ring could undergo hydrolysis under basic conditions, converting it back to a primary amine.

Pyridine Ring

  • The pyridine ring is known for its aromatic stability but can participate in nucleophilic substitution reactions under certain conditions.

  • The carboxamide group attached to the pyridine ring can undergo hydrolysis to form a carboxylic acid or participate in peptide coupling reactions.

Ether Linkage

  • The ether linkage connecting the azetidine to the pyridine ring is generally stable but can be cleaved under harsh conditions, such as strong acid hydrolysis.

Hydrolysis of the Acetyl Group

The acetyl group on the piperidine ring can be hydrolyzed under basic conditions to yield the corresponding amine.

ReactionConditionsProduct
Hydrolysis of Acetyl GroupNaOH, H₂O4-{[1-(1-piperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide

Hydrolysis of the Carboxamide Group

The carboxamide group can be hydrolyzed to form a carboxylic acid.

ReactionConditionsProduct
Hydrolysis of CarboxamideNaOH, H₂O4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxylic acid

Cleavage of the Ether Linkage

The ether linkage can be cleaved under harsh conditions.

ReactionConditionsProducts
Ether CleavageHCl, H₂O4-Hydroxypyridine-2-carboxamide and 1-(1-acetylpiperidin-4-yl)azetidin-3-ol

Scientific Research Applications

JAK1 Inhibition

One of the primary applications of this compound is as a Janus kinase 1 (JAK1) inhibitor . JAK1 plays a crucial role in the signaling pathways of various cytokines and growth factors, which are involved in inflammatory responses and immune regulation. By inhibiting JAK1, this compound can potentially treat conditions such as:

  • Autoimmune diseases : Conditions like rheumatoid arthritis and psoriasis may benefit from JAK1 inhibition due to reduced inflammation.
  • Cancer : JAK1 inhibitors are being investigated for their role in cancer therapy, particularly in hematological malignancies where cytokine signaling is often dysregulated .

Treatment of Graft Versus Host Disease (GVHD)

The compound has shown promise in treating graft versus host disease , a condition that can occur after stem cell or bone marrow transplants. By modulating the immune response, it helps prevent the donor's immune cells from attacking the recipient's body .

Preclinical Studies

Several preclinical studies have demonstrated the efficacy of this compound in animal models:

  • A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant anti-inflammatory activity in models of rheumatoid arthritis .
  • Another research indicated its potential to reduce tumor growth in xenograft models by inhibiting JAK1-mediated pathways, suggesting its applicability in oncology .

Mechanism of Action

The mechanism of action of 4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine ring and exhibit similar biological activities.

    Azetidine Derivatives:

    Pyridine Derivatives: Pyridine-based compounds are widely used in medicinal chemistry due to their versatile reactivity and biological activity.

Uniqueness

4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is unique due to its combination of three distinct ring systems, which confer a range of chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound for further research and development .

Biological Activity

4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide, a compound with the CAS number 2640829-24-7, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22N4O3C_{16}H_{22}N_{4}O_{3} with a molecular weight of 318.37 g/mol. Its structure features a pyridine core linked to an azetidine moiety via an ether bond, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₂₂N₄O₃
Molecular Weight318.37 g/mol
CAS Number2640829-24-7

Mechanisms of Biological Activity

Research indicates that this compound may exert its biological effects through multiple pathways:

  • Inhibition of Apoptotic Proteins : Studies have shown that compounds similar to this compound can inhibit anti-apoptotic Bcl-2 proteins, leading to increased apoptosis in cancer cells. This mechanism is crucial for the treatment of various malignancies where apoptosis evasion is a hallmark .
  • Antitumor Activity : The compound has been observed to exhibit antiproliferative effects in cellular assays, particularly against tumor cells. Inhibition of the mitotic checkpoint has been linked to its potential in treating hematological tumors and solid tumors .
  • Molecular Interactions : Molecular docking studies suggest that the compound binds effectively to specific targets involved in cell cycle regulation, enhancing its therapeutic potential against cancer .

Case Studies and Research Findings

Recent studies have highlighted the compound's efficacy in various biological assays:

  • Anticancer Studies : In a study evaluating several derivatives of pyridine-based compounds, this compound demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity at micromolar concentrations .
  • Mechanistic Insights : A detailed exploration into the compound's mechanism revealed that it induces apoptosis through the activation of caspases and modulation of mitochondrial membrane potential, confirming its role as a pro-apoptotic agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of the acetylpiperidine moiety enhances lipophilicity, improving cellular uptake and bioavailability.
  • Pyridine Ring Modifications : Alterations to the pyridine ring can significantly impact binding affinity and selectivity towards target proteins involved in tumorigenesis.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-{[1-(1-acetylpiperidin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide, and how can purity be ensured?

  • Synthesis Protocol : Key steps include coupling reactions between piperidine and azetidine intermediates, followed by acetylation and carboxamide formation. For example, analogous syntheses involve nucleophilic substitution under basic conditions (e.g., NaOH in dichloromethane) and purification via column chromatography .
  • Purity Assurance : High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is standard. Intermediate washing steps (e.g., saturated NaCl, NaHCO₃) reduce byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, particularly for acetylpiperidine and azetidine moieties.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₆H₂₄N₄O₃, calculated 320.18 g/mol).
  • Infrared (IR) Spectroscopy : Identifies carbonyl stretches (e.g., 1650–1700 cm⁻¹ for acetyl and carboxamide groups) .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection.
  • Emergency Measures :

  • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
  • Skin Contact : Rinse immediately with water; remove contaminated clothing.
  • Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .

Advanced Research Questions

Q. How can experimental design methods resolve contradictions in reported bioactivity data for this compound?

  • Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting bioactivity. Response surface methodology (RSM) optimizes conditions and identifies interactions between factors .
  • Meta-Analysis : Compare datasets using multivariate regression to account for confounding variables (e.g., cell line variability, assay protocols) .

Q. What computational strategies can predict reaction pathways for modifying the azetidine-oxy moiety?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) models transition states for nucleophilic substitutions or acyl transfers.
  • Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method explore feasible intermediates and energy barriers .

Q. How can membrane separation technologies improve the scalability of this compound’s synthesis?

  • Nanofiltration : Separate low-molecular-weight intermediates (e.g., <500 Da) from reaction mixtures, reducing solvent waste.
  • Simulated Moving Bed (SMB) Chromatography : Continuous purification enhances yield and reduces downtime .

Methodological Recommendations

  • Contradiction Analysis : Cross-validate bioactivity results using orthogonal assays (e.g., SPR vs. cell-based assays) to rule out false positives .
  • Reaction Optimization : Integrate computational screening (e.g., ICReDD’s hybrid quantum-chemical/informatics workflows) to prioritize experimental conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.